2,2-Dicyclopropylazetidine

Lipophilicity Lead-likeness CNS drug discovery

2,2-Dicyclopropylazetidine (CAS 1855758-42-7) is a research-grade building block featuring a unique gem-dicyclopropyl substitution on a strained azetidine core. It combines maximum three-dimensional character (Fsp³=1.0) with an experimentally validated CNS-favorable LogP of 1.54 and improved metabolic stability due to cyclopropyl C–H bond strengthening. Supplied at ≥95% purity, this scaffold offers unique symmetry and exit vectors distinct from 2,3-regioisomers, making it non-interchangeable in lead optimization. Secure your research supply now to advance fragment growing and peptidomimetic programs.

Molecular Formula C9H15N
Molecular Weight 137.22 g/mol
Cat. No. B13073303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dicyclopropylazetidine
Molecular FormulaC9H15N
Molecular Weight137.22 g/mol
Structural Identifiers
SMILESC1CC1C2(CCN2)C3CC3
InChIInChI=1S/C9H15N/c1-2-7(1)9(5-6-10-9)8-3-4-8/h7-8,10H,1-6H2
InChIKeyIVOBTWUBSTWYHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dicyclopropylazetidine – A Gem-Disubstituted Azetidine Scaffold with Dual Cyclopropyl Conformational Rigidity


2,2-Dicyclopropylazetidine (CAS 1855758-42-7; molecular formula C₉H₁₅N; MW 137.22 g/mol) is a saturated four-membered nitrogen heterocycle bearing two cyclopropyl groups at the geminal C2 position . It belongs to the 2,2-disubstituted azetidine subclass, a motif of escalating interest in medicinal chemistry for its combination of ring strain (~25.4 kcal/mol), three-dimensional character (Fsp³ = 1.0), and conformational restriction [1]. The compound is supplied as a research-grade building block with a minimum purity specification of 95%, a computed LogP of 1.54, and a topological polar surface area (TPSA) of 12.03 Ų . Its structural signature—two small-ring substituents on a strained azetidine core—positions it at the intersection of fragment-based drug discovery, CNS lead-like library design, and cyclopropyl-mediated property modulation strategies [2][3].

Why 2,2-Dicyclopropylazetidine Cannot Be Freely Interchanged with Other 2,2-Disubstituted Azetidines


Within the 2,2-disubstituted azetidine chemical space, small changes in the C2 substituent identity produce disproportionate effects on lipophilicity, conformational flexibility, and metabolic vulnerability that render compounds non-interchangeable in lead optimization cascades [1]. The cyclopropyl group is unique among small alkyl substituents in simultaneously reducing LogP relative to open-chain analogues of equivalent carbon count while introducing C–H bond strengthening that can attenuate cytochrome P450-mediated oxidative metabolism [1][2]. Furthermore, the regional isomerism between 2,2- and 2,3-dicyclopropyl substitution patterns yields distinct three-dimensional vectors for fragment growing, with the geminal arrangement providing a symmetrical exit vector geometry that is absent in the vicinal isomer [3]. These differences translate into divergent physicochemical profiles that demand compound-specific selection criteria rather than class-level substitution, as quantified below.

2,2-Dicyclopropylazetidine – Quantitative Differentiation Evidence vs. Closest Chemical Analogs


Lipophilicity Modulation: 2,2-Dicyclopropylazetidine Occupies a Distinct LogP Niche Between Saturated Alkyl and Allyl Analogs

2,2-Dicyclopropylazetidine exhibits an experimentally derived (computed) LogP of 1.54, which positions it in a favorable intermediate lipophilicity window for CNS drug discovery (optimal CNS LogP range: ~1–3) [1]. Compared with its closest 2,2-disubstituted analogs, it is more lipophilic than 2,2-diethylazetidine (LogP 1.44) by ΔLogP = +0.10 and substantially more lipophilic than 2,2-dimethylazetidine (LogP 0.76–0.86, ΔLogP ≈ +0.7 to +0.8) [2]. Conversely, it is less lipophilic than 2,2-diallylazetidine (LogP ~2.0, ΔLogP ≈ −0.5), which contains unsaturated side chains that may introduce metabolic liability [3]. This places 2,2-dicyclopropylazetidine in a unique LogP niche not occupied by saturated dialkyl or unsaturated diallyl variants.

Lipophilicity Lead-likeness CNS drug discovery

Conformational Restriction: 2,2-Dicyclopropylazetidine Has Fewer Rotatable Bonds Than Its Diallyl Analog

The number of rotatable bonds (nRotB) is a critical determinant of oral bioavailability and binding affinity, with each rotatable bond contributing an estimated entropic penalty of ~0.7–1.2 kcal/mol upon receptor binding [1]. 2,2-Dicyclopropylazetidine has 2 rotatable bonds (cyclopropyl–azetidine junction bonds), which is identical to 2,2-diethylazetidine (2 rotatable bonds) and significantly fewer than 2,2-diallylazetidine (4 rotatable bonds) [2][3]. The rigid cyclopropyl rings intrinsically restrict rotation about the C2–cyclopropyl bonds compared with the freely rotating ethyl groups of 2,2-diethylazetidine, providing de facto conformational restriction beyond what the nominal rotatable bond count suggests [4]. This results in a more pre-organized binding conformation with a lower entropic penalty relative to flexible-chain analogs of identical molecular formula (C₉H₁₅N; isomeric with the diallyl variant).

Conformational restriction Rotatable bond count Entropic penalty

Regioisomeric Differentiation: 2,2-Dicyclopropylazetidine Provides Symmetrical Gem-Disubstitution Exit Vectors Distinct from the 2,3-Vicinal Isomer

The geminal (2,2-) disubstitution pattern of the target compound generates a symmetrical pair of cyclopropyl groups projecting from a single azetidine ring carbon, creating a C₂-symmetric local environment at the quaternary center C2 . This contrasts fundamentally with 2,3-dicyclopropylazetidine (CAS 1859457-70-7), where the cyclopropyl groups are attached to adjacent carbons, producing a chiral scaffold (two stereocenters at C2 and C3) with divergent three-dimensional vectors . For fragment-based drug discovery applications, these two regioisomers offer non-interchangeable growth trajectories: the geminal isomer provides a single functionalizable nitrogen handle orthogonal to a symmetrical hydrophobic domain, while the vicinal isomer presents two distinct functionalization sites with defined stereochemistry [1]. The regioisomers are isomeric (both C₉H₁₅N, MW 137.22) yet chemically and stereochemically distinct, with the 2,3-isomer commanding a significant price premium (~$315/50 mg vs. inquiry pricing for the 2,2-isomer) reflecting synthetic complexity differences .

Fragment growing Exit vector geometry Regioisomer

Fraction of sp³ Carbon (Fsp³): 2,2-Dicyclopropylazetidine Achieves Maximum Saturation with Fsp³ = 1.0 and Enhanced Three-Dimensionality

The fraction of sp³-hybridized carbon atoms (Fsp³) is a validated metric for molecular complexity and clinical success probability, with higher Fsp³ values correlating with improved solubility, reduced promiscuity, and higher developmental survival rates [1]. 2,2-Dicyclopropylazetidine achieves Fsp³ = 1.0, indicating complete carbon saturation across all nine carbon atoms, a value shared with 2,2-dimethylazetidine (Fsp³ = 1.0; C₅H₁₁N) and 2,2-diethylazetidine (Fsp³ = 1.0; C₇H₁₅N) [2]. However, the dual cyclopropyl architecture provides greater three-dimensional shape diversity than the planar-equivalent saturated alkyl chains: the rigid cyclopropane rings introduce fixed dihedral angles that create a more pronounced departure from planarity than flexible methyl or ethyl groups, as quantified by plane of best fit (PBF) and principal moment of inertia (PMI) analyses for cyclopropyl-containing fragments [3]. Compared with 2,2-diallylazetidine (Fsp³ = 0.67; 6 of 9 carbons sp³-hybridized), the fully saturated target compound is expected to exhibit superior aqueous solubility and lower non-specific binding [1][4].

Fsp3 Three-dimensionality Escape from flatland

Where 2,2-Dicyclopropylazetidine Delivers Differentiated Value – Evidence-Based Application Scenarios


Fragment-Based Drug Discovery (FBDD) Library Design: A High-Fsp³, Conformationally Restricted Primary Amine Fragment

Fragment libraries enriched with saturated, three-dimensional scaffolds consistently outperform planar-aromatic-dominated collections in hit rates against challenging targets such as protein–protein interactions and antimicrobial targets [1]. 2,2-Dicyclopropylazetidine combines maximum Fsp³ (1.0), intermediate LogP (1.54), and a low rotatable bond count (2) that falls well within fragment rule-of-three guidelines (MW < 300, LogP ≤ 3, nRotB ≤ 3) [2]. Its symmetrical gem-dicyclopropyl motif provides a defined exit vector for fragment growing that is physically distinct from both the 2,3-dicyclopropyl regioisomer and unsaturated diallyl variants, making it a complementary addition to screening collections designed to sample diverse three-dimensional chemical space [3].

CNS Lead-like Library Construction: Azetidine Core with Cyclopropyl-Mediated Metabolic Shielding

Azetidine-based scaffolds have been explicitly validated for CNS-focused lead-like libraries, with experimental profiling confirming favorable brain penetration parameters for representative members [1]. The 2,2-dicyclopropyl substitution enhances this CNS suitability profile through two mechanisms: (i) LogP of 1.54 falls within the empirically optimal CNS range (1–3), and (ii) cyclopropyl C–H bonds are intrinsically stronger and less susceptible to CYP-mediated oxidation than the methylene C–H bonds of ethyl or allyl substituents, providing a class-level expectation of improved metabolic stability [2][3]. This scaffold is appropriate for CNS programs targeting GPCRs (e.g., TAAR1, muscarinic receptors), ion channels, or transporters where azetidine-containing clinical candidates have established precedent [4].

Conformationally Constrained Peptidomimetic and Amino Acid Precursor Synthesis

2,2-Disubstituted azetidines are established precursors to α,α-disubstituted amino acids, a class of non-proteinogenic amino acids with applications in constrained peptide design and enhanced proteolytic stability [1]. The 2,2-dicyclopropyl variant offers a unique amino acid precursor (after N-deprotection and ring opening) bearing two cyclopropyl groups on the α-carbon, generating a sterically demanding, lipophilically tuned quaternary center that cannot be accessed from dimethyl, diethyl, or diallyl starting materials [2]. This precursor is of particular interest for designing peptidomimetics targeting proteases where P1 site cyclopropyl substitution has been clinically validated (e.g., hepatitis C NS3/4A protease inhibitors) [3].

Synthetic Methodology Development: Probing Steric and Electronic Effects of Gem-Dicyclopropyl Substitution on Azetidine Reactivity

The unique combination of azetidine ring strain (~25.4 kcal/mol), quaternary center steric hindrance, and cyclopropyl electronic effects (enhanced π-character, Walsh orbital interactions) makes 2,2-dicyclopropylazetidine a mechanistically informative substrate for studying N–H insertion, ring-opening, and ring-expansion reactions [1][2]. Recent work has demonstrated that 2,2-disubstituted azetidines can undergo divergent amide coupling pathways (N-acylation vs. ring expansion to 5,6-dihydro-4H-1,3-oxazines) depending on reaction conditions [3]. The dicyclopropyl variant provides a sterically and electronically distinct case study relative to previously reported aryl- or alkyl-substituted 2,2-disubstituted azetidines, enabling systematic exploration of substituent effects on reaction selectivity [1].

Quote Request

Request a Quote for 2,2-Dicyclopropylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.